

# Application Notes and Protocols for the Purification of Uranium Compounds

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## Compound of Interest

Compound Name: Uranium(2+)

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**Abstract:** This document provides detailed application notes and experimental protocols for the purification of uranium compounds, intended for researchers, scientists, and professionals in related fields. The primary methods covered include solvent extraction, ion exchange chromatography, and chemical precipitation. Each section includes an overview of the technique, a step-by-step protocol, a summary of relevant quantitative data, and a workflow diagram for visualization.

## Solvent Extraction: The PUREX Process Application Note

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of uranium from various matrices, particularly from spent nuclear fuel and ore leachates.[1][2] The Plutonium Uranium Reduction Extraction (PUREX) process is the de facto standard aqueous reprocessing method.[3] It selectively partitions uranium and plutonium from fission products and other actinides present in a nitric acid feed solution.[4][5]

The core principle of the PUREX process involves the use of an organic solvent, typically 30% tributyl phosphate (TBP) in a hydrocarbon diluent like kerosene or n-paraffin, to extract uranium and plutonium from the aqueous phase.[6][7] Uranium (as  $\text{UO}_2^{2+}$ ) and plutonium (as  $\text{Pu}^{4+}$ )

form neutral nitrate complexes in a high nitric acid concentration, which are soluble in the organic TBP phase.[3][4] Most fission products do not form such complexes and remain in the aqueous raffinate.[4] Subsequently, plutonium can be selectively stripped from the loaded organic phase by reducing it to the inextractable  $\text{Pu}^{3+}$  state, while uranium remains in the organic phase.[3] Finally, uranium is stripped from the organic solvent using a dilute nitric acid solution.[3][8] The PUREX process is highly efficient and has been implemented on an industrial scale for over 60 years.[9]

## Experimental Protocol: PUREX Process

This protocol describes a laboratory-scale PUREX process for the separation of uranium from a simulated fission product solution.

### Materials:

- Uranyl nitrate hexahydrate ( $\text{UO}_2(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) solution in 3M nitric acid.
- Nitric Acid ( $\text{HNO}_3$ ), concentrated (70%) and various dilutions (e.g., 0.2M, 3M).
- Organic Solvent: 30% (v/v) Tributyl Phosphate (TBP) in n-paraffin.
- Reducing agent for Pu stripping (if applicable, e.g., ferrous sulfamate).[3]
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (e.g., 2.5%) for solvent washing.
- Separatory funnels, beakers, pipettes, and appropriate safety equipment.

### Procedure:

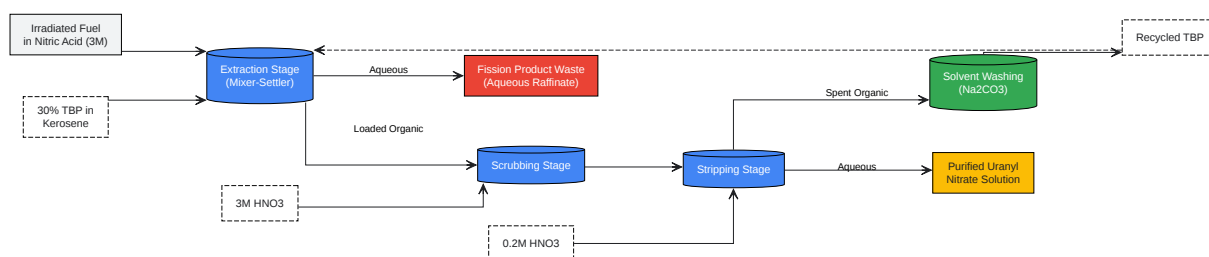
- Feed Preparation:
  - Dissolve the uranium-containing material in nitric acid to create a feed solution.[7][10]
  - Adjust the nitric acid concentration of the aqueous feed solution to approximately 3M to 7M.[3] This "acid salted" condition drives the extraction into the organic phase.[4]
  - Filter the solution to remove any solids that could interfere with the extraction by forming emulsions.[3]

- Extraction:
  - Combine the aqueous feed solution and the organic TBP solvent in a separatory funnel at a defined aqueous-to-organic phase ratio (e.g., 1:1).
  - Agitate the mixture for a sufficient time (e.g., 15 minutes) to allow for the transfer of uranyl nitrate complexes into the organic phase.[1]
  - Allow the phases to separate. The denser aqueous phase (raffinate), containing the bulk of fission products, will be at the bottom.
  - Drain the aqueous raffinate.
- Scrubbing (Optional but Recommended):
  - Wash the loaded organic phase with fresh 3M nitric acid to remove any co-extracted impurities. This step enhances the purification factor.
- Stripping (Uranium Recovery):
  - Contact the scrubbed, uranium-loaded organic phase with a dilute nitric acid solution (e.g., 0.2M HNO<sub>3</sub>).[3]
  - Agitate the mixture. The low acid concentration shifts the equilibrium, causing the uranium to be stripped from the TBP solvent back into the aqueous phase.[3]
  - Allow the phases to separate and collect the aqueous product stream, which now contains highly purified uranyl nitrate.[8]
- Solvent Regeneration:
  - Wash the spent organic solvent with a dilute sodium carbonate solution (e.g., 2.5% Na<sub>2</sub>CO<sub>3</sub>) to remove acidic degradation products of TBP and residual contaminants.[10]
  - Follow with a dilute nitric acid wash before reusing the solvent.

## Data Presentation

Parameter	Value	Reference
Solvent Composition	30% TBP in n-paraffin/kerosene	[3]
Feed Acidity	3 M - 7 M HNO <sub>3</sub>	[3]
Stripping Solution Acidity	~0.2 M HNO <sub>3</sub>	[3]
Fission Product Rejection	~95% remain in aqueous raffinate	
Uranium Recovery	>99%	[2]
Purification Factor	10 <sup>3</sup> – 10 <sup>6</sup>	[1]

## Workflow Diagram



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Caption: Workflow of the PUREX solvent extraction process for uranium purification.

## Ion Exchange Chromatography

## Application Note

Ion exchange is a robust and highly selective method for recovering uranium from dilute acidic leachates.[8][11][12] The process is particularly effective for acidic solutions containing less than one gram of uranium per liter.[8] Strong base anion exchange resins are the standard choice, capable of selectively adsorbing anionic uranium complexes from solution.[13]

In sulfuric acid leach solutions (pH 1-2), uranium forms anionic sulfate complexes, such as  $[\text{UO}_2(\text{SO}_4)_3]^{4-}$ , which are readily adsorbed by the resin.[12][14] Similarly, in hydrochloric acid, anionic chloride complexes are formed and adsorbed.[15][16] Impurities, which are often present as cations or neutral species, are not retained by the anion exchange resin and pass through. After the resin is loaded with uranium, it is washed to remove any entrained impurities. The purified uranium is then eluted (stripped) from the resin using a concentrated salt or acid solution (e.g., 1M HCl or acidified sodium chloride), which reverses the adsorption process.[8][16] This method can achieve very high uranium recovery rates, often exceeding 99.9%.[16]

## Experimental Protocol: Anion Exchange for Uranium Purification

This protocol details the separation of uranium from its radioactive daughters and other impurities using a strong base anion exchange resin in a hydrochloric acid medium.

Materials:

- Strong base anion exchange resin (e.g., Dowex 1X8, 20-50 mesh, or Bio-Rad AG 1-X8).[15][16]
- Chromatography column.
- Uranium feed solution in 8M HCl.
- Hydrochloric Acid (HCl), 8M and 1M (or 0.01 M  $\text{HNO}_3$  for elution).[16]
- Deionized water.
- Collection beakers.

## Procedure:

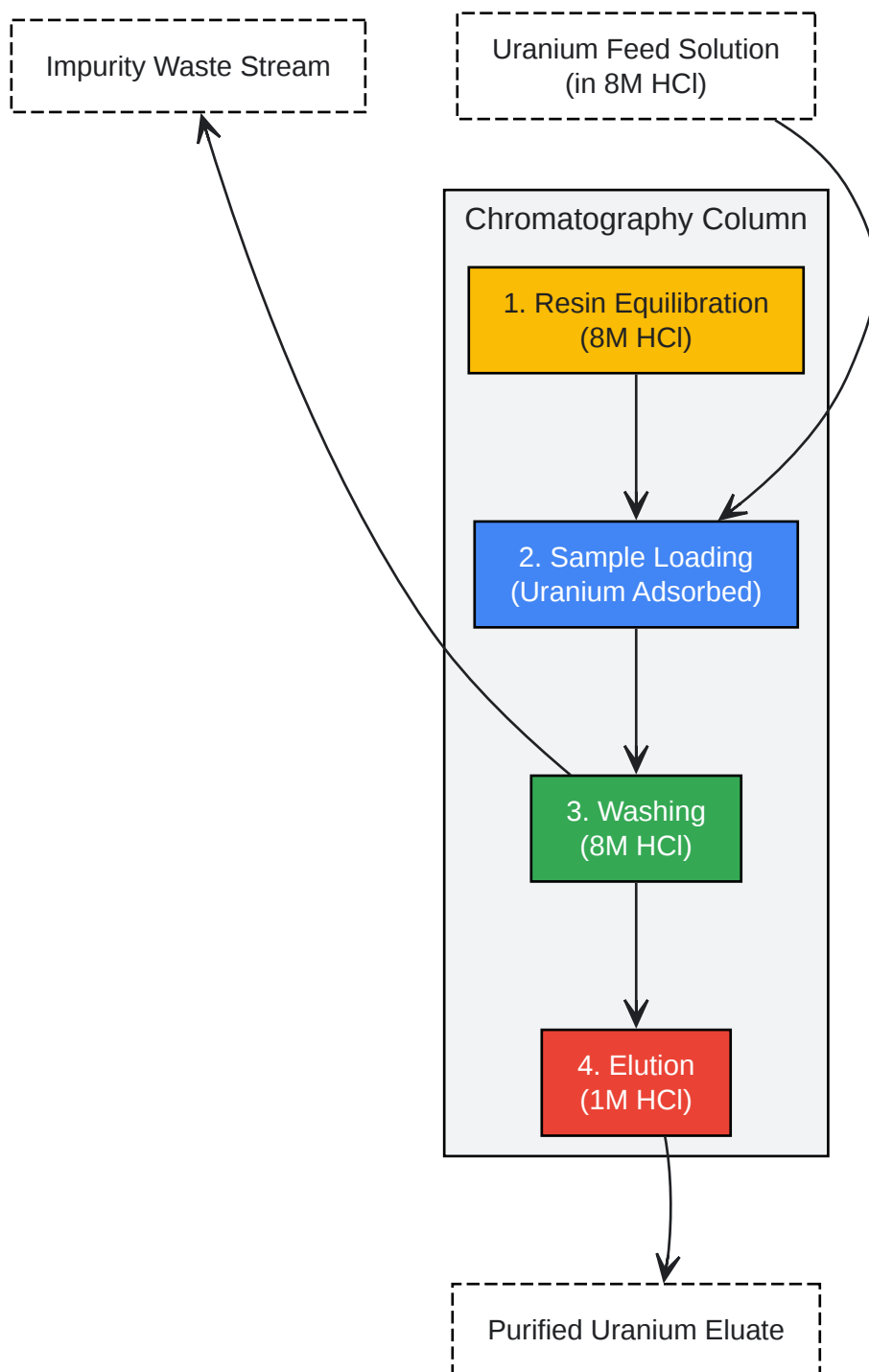
- Resin and Column Preparation:
  - Prepare a slurry of the anion exchange resin in 8M HCl and pour it into the chromatography column to create a packed bed.
  - Place a small piece of glass wool at the top of the resin bed to prevent it from being disturbed during sample loading.[\[16\]](#)
  - Pre-equilibrate or condition the resin bed by passing several column volumes (e.g., 30 mL) of 8M HCl through it.[\[15\]](#)[\[16\]](#)
- Sample Loading:
  - Dissolve the uranium sample in 8M HCl.
  - Carefully apply the uranium sample solution to the top of the pre-equilibrated resin column.
  - Allow the solution to percolate through the resin bed at a controlled flow rate. Uranium will be adsorbed onto the resin as an anionic chloride complex.
- Washing:
  - Wash the column with several bed volumes of 8M HCl to elute uncomplexed or weakly complexed matrix ions and impurities.[\[16\]](#) Thorium and radium, for example, are not adsorbed and will be removed in this step.[\[15\]](#)
- Elution:
  - Elute the purified uranium from the resin by passing a 1M HCl solution through the column.[\[16\]](#) The lower chloride concentration shifts the equilibrium, causing the uranium complex to dissociate and release uranium from the resin.
  - Collect the eluate, which contains the purified uranium, in fractions to monitor the elution profile.[\[16\]](#)

- Resin Regeneration (Optional):
  - The resin can be regenerated for reuse by washing with deionized water and then re-equilibrating with 8M HCl.

## Data Presentation

Parameter	Value	Reference
Resin Type	Strong Base Anion (e.g., Dowex 1X8, Bio-Rad AG 1-X8)	[15][16]
Loading Medium	8 M HCl	[16]
Washing Medium	8 M HCl	[16]
Elution Medium	1 M HCl or 0.01 M HNO <sub>3</sub>	[16]
Uranium Recovery	>99.9% (± 0.1% std. dev.)	[16]
Influent Concentration (Typical)	0.1 - 0.8 g/L	[17]
Eluate Concentration (Typical)	5 - 10 g/L	[17]

## Workflow Diagram



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Caption: Step-wise workflow for uranium purification using anion exchange chromatography.

## Chemical Precipitation

## Application Note

Precipitation is a crucial step in uranium processing, typically used after solvent extraction or ion exchange to recover uranium from the purified pregnant solution as a solid concentrate, commonly known as "yellow cake".<sup>[8][14][18]</sup> Several reagents can be used, with the choice depending on the desired product purity and handling characteristics.

- **Ammonium Diuranate (ADU) Precipitation:** This is a very common method where aqueous ammonia is added to a uranyl nitrate or uranyl fluoride solution to raise the pH, causing the precipitation of ammonium diuranate,  $(\text{NH}_4)_2\text{U}_2\text{O}_7$ .<sup>[8][19]</sup> The resulting precipitate can be calcined to produce uranium oxides like  $\text{UO}_3$  or  $\text{U}_3\text{O}_8$ .<sup>[8][20]</sup>
- **Hydrogen Peroxide Precipitation:** The addition of hydrogen peroxide to an acidic uranium solution precipitates uranyl peroxide ( $\text{UO}_4 \cdot x\text{H}_2\text{O}$ ).<sup>[21]</sup> This method is valued for producing a very high-purity product that is dense and easily filtered and dried.<sup>[21][22]</sup> It is particularly effective at controlling impurities like molybdenum and vanadium.<sup>[21]</sup> The precipitation is specific and quantitative, often carried out at a pH of 1.5-3.0.<sup>[23][24]</sup>
- **Other Methods:** Sodium hydroxide can be used to precipitate sodium diuranate ( $\text{Na}_2\text{U}_2\text{O}_7$ ) from alkaline solutions.<sup>[8]</sup> Uranous sulfate can also be precipitated from U(IV) solutions by increasing temperature and sulfuric acid concentration.<sup>[25]</sup>

## Experimental Protocol: Uranium Peroxide Precipitation

This protocol outlines the precipitation of high-purity uranyl peroxide from a purified uranyl nitrate solution.

Materials:

- Purified uranyl nitrate solution (e.g., 70-150 g/L uranium).<sup>[23]</sup>
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ), 15-20% aqueous solution.<sup>[23]</sup>
- Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ ) or other base for pH adjustment.
- Reaction vessel with stirring mechanism.
- pH meter.

- Filtration apparatus (e.g., Buchner funnel, filter paper).
- Drying oven.

#### Procedure:

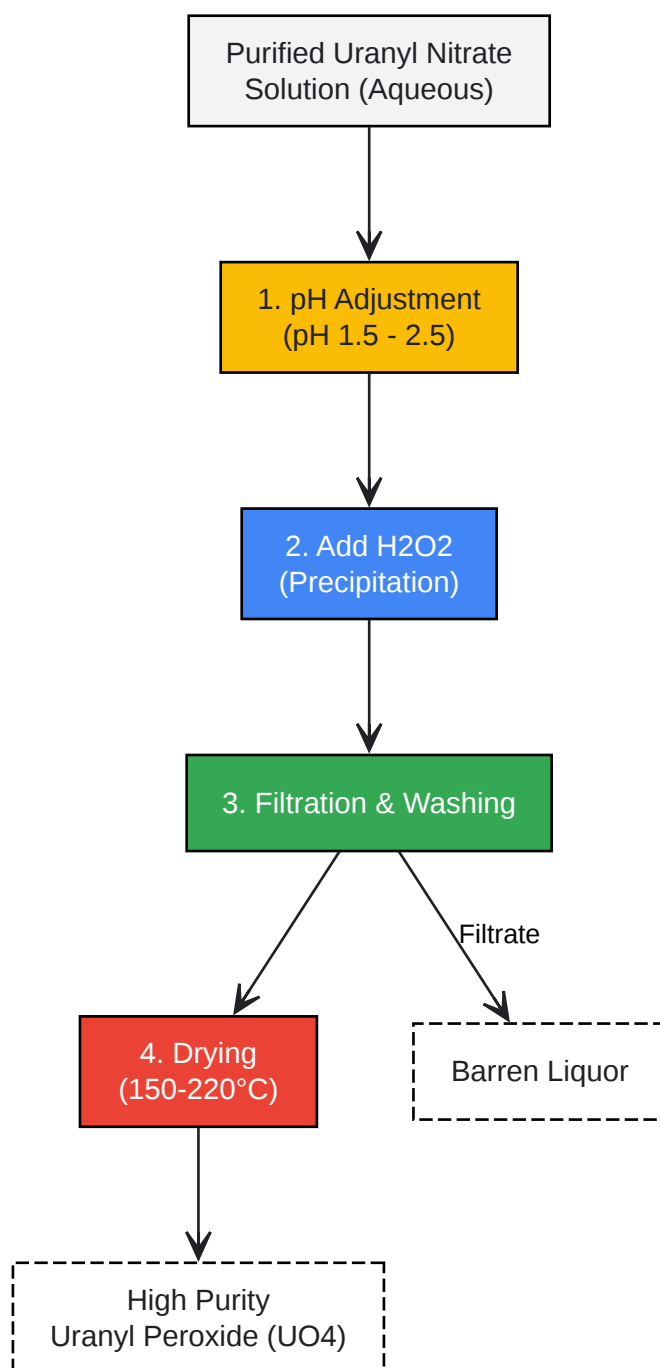
- Solution Preparation:
  - Place the purified uranyl nitrate solution into the reaction vessel. Ensure the uranium concentration is within the optimal range (e.g., 90-120 g/L).[23]
  - Begin stirring the solution.
- pH Adjustment (Initial):
  - Adjust the initial pH of the solution to the target range of 1.5 to 2.5 using a suitable base (e.g., dilute  $\text{NH}_4\text{OH}$ ) or acid.[22][23]
- Precipitation:
  - Slowly add the 15-20% hydrogen peroxide solution to the stirred uranium solution. A typical  $\text{U}:\text{H}_2\text{O}_2$  molar ratio is between 1:1.5 and 1:3.[23]
  - A yellow precipitate of uranyl peroxide ( $\text{UO}_4 \cdot 4\text{H}_2\text{O}$ ) will form according to the reaction:  
$$\text{UO}_2^{2+} + \text{H}_2\text{O}_2 + 4\text{H}_2\text{O} \leftrightarrow \text{UO}_4 \cdot 4\text{H}_2\text{O} + 2\text{H}^+.[24]$$
  - Continuously monitor and maintain the pH within the target range during  $\text{H}_2\text{O}_2$  addition, as the reaction produces acid.
- Digestion:
  - After all the  $\text{H}_2\text{O}_2$  has been added, continue stirring the slurry for a period (e.g., 4 to 24 hours) to allow the precipitate to fully form and crystallize.[22]
- Filtration and Washing:
  - Separate the uranyl peroxide precipitate from the barren liquor using filtration.

- Wash the filter cake with deionized water to remove any remaining soluble impurities.
- Drying and Calcining:
  - Dry the washed precipitate at a low temperature (e.g., 150-220°C) to remove crystalline water.[22]
  - If uranium oxide is the desired final product, calcine the dried uranyl peroxide at a higher temperature (500-800°C).[23]

## Data Presentation

Parameter	Ammonium Diuranate (ADU)	Uranyl Peroxide (UO <sub>4</sub> )
Precipitating Agent	Aqueous Ammonia (NH <sub>4</sub> OH)	Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )
Typical pH	4.5 - 10.5[19]	1.5 - 3.0[23][24]
Product Formula	(NH <sub>4</sub> ) <sub>2</sub> U <sub>2</sub> O <sub>7</sub> [20]	UO <sub>4</sub> ·xH <sub>2</sub> O[22]
Product Purity (% U <sub>3</sub> O <sub>8</sub> after drying)	~89% (at 150°C)[22]	~96% (at 150°C)[22]
Final Product ("Yellow Cake") Assay	75-85% U <sub>3</sub> O <sub>8</sub> [18]	>90% U <sub>3</sub> O <sub>8</sub> [21]

## Workflow Diagram



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Caption: Workflow for the precipitation of high-purity uranyl peroxide.

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